molecular formula C11H14N4O B15245988 N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine

N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine

Cat. No.: B15245988
M. Wt: 218.26 g/mol
InChI Key: XBXRDRULDPPLQK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Etonitazene: A synthetic opioid with a similar ethoxyphenyl group.

    Azetidinones: Compounds with a similar ethoxyphenyl group used in the synthesis of β-lactam antibiotics.

Uniqueness

N-(4-ethoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group further enhances its properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyltriazol-4-amine

InChI

InChI=1S/C11H14N4O/c1-3-16-10-6-4-9(5-7-10)13-11-8-12-15(2)14-11/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

XBXRDRULDPPLQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN(N=C2)C

Origin of Product

United States

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